

Application Note: Synthesis of N-Cyclohexyl-4-methyl-3-nitrobenzamide

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Compound of Interest

Compound Name: *N-cyclohexyl-4-methyl-3-nitrobenzamide*

Cat. No.: *B5585018*

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Abstract & Core Directive

This guide details the synthesis of **N-cyclohexyl-4-methyl-3-nitrobenzamide** (CAS: 100318-02-9), a structural motif commonly found in pharmaceutical intermediates (e.g., kinase inhibitors, antitubercular agents). Unlike generic protocols, this document contrasts two distinct methodologies: Acid Chloride Activation (for robust, cost-effective scale-up) and HATU-Mediated Coupling (for high-throughput, mild-condition synthesis).

The selection of reagents is critical: the electron-withdrawing nitro group at the 3-position and the electron-donating methyl group at the 4-position create a specific electronic environment that favors nucleophilic attack at the carbonyl carbon, yet requires care to prevent side reactions during activation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the formation of the amide bond between the benzoic acid derivative and the primary amine.

Strategic Disconnection

- Bond to Break: Amide C-N bond.
- Synthons: 4-methyl-3-nitrobenzoyl cation (electrophile) and cyclohexylamino anion (nucleophile).
- Reagents: 4-methyl-3-nitrobenzoic acid (Starting Material A) and Cyclohexylamine (Starting Material B).

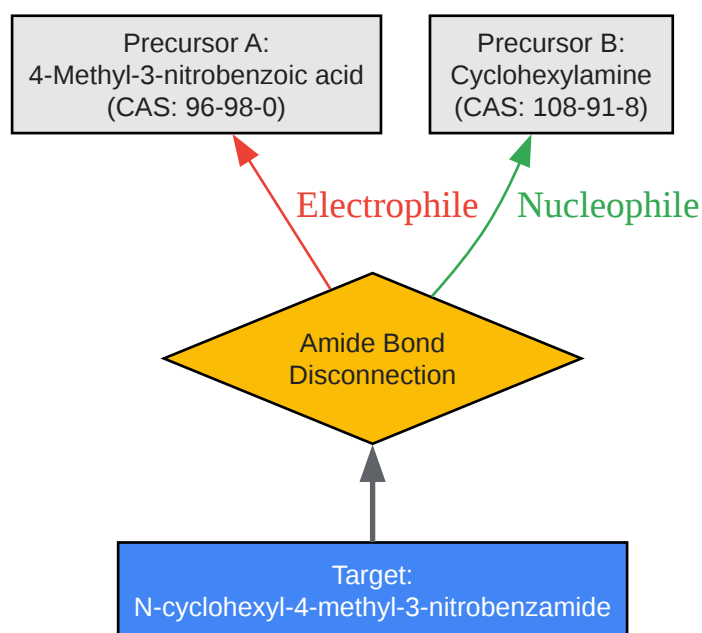


Figure 1: Retrosynthetic disconnection of the target benzamide.

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Reagent Selection Guide

Choosing the right activation method is paramount for yield and purity.

| Feature | Method A: Acid Chloride (SOCl ₂) | Method B: HATU Coupling |
|--------------|---|--|
| Mechanism | Formation of highly reactive acyl chloride via Thionyl Chloride. | Formation of activated ester (O-acylisourea/OBt) via Uronium salt. |
| Reagent Cost | Low (SOCl ₂ is a bulk commodity). | High (HATU is expensive). |
| Atom Economy | High (Byproducts: SO ₂ , HCl). | Low (Byproducts: Tetramethylurea, HOAt). |
| Purification | Often simple recrystallization. | Requires column chromatography or extensive washing to remove urea byproducts. |
| Use Case | Scale-up (>10g), robust substrates. | Discovery (<100mg), acid-sensitive substrates, parallel synthesis. |
| Causality | The nitro group stabilizes the acyl chloride, making this route very efficient. | HATU prevents racemization (irrelevant here) and works well if the acid is sterically hindered.[1] |

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Recommended for Scale-Up)

This method utilizes in situ generation of the acid chloride. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, facilitating rapid amine attack.

Reagents:

- 4-Methyl-3-nitrobenzoic acid (1.0 equiv)
- Thionyl Chloride (SOCl₂) (3.0 equiv)

- Cyclohexylamine (1.1 equiv)
- Triethylamine (TEA) or DIPEA (1.2 equiv)
- Solvent: Dichloromethane (DCM) or Toluene (for higher T).[1]

Step-by-Step Protocol:

- Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 4-methyl-3-nitrobenzoic acid (10 mmol, 1.81 g) in dry DCM (20 mL) or Toluene.
- Chlorination: Add Thionyl Chloride (30 mmol, 2.2 mL) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.
- Reflux: Heat the mixture to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours. Validation: The solution should become clear and evolution of SO₂/HCl gas will cease.
- Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow solid/oil). Note: Do not expose to humid air.
- Coupling: Redissolve the crude acid chloride in dry DCM (20 mL). Cool to 0°C.
- Addition: Slowly add a solution of Cyclohexylamine (11 mmol, 1.26 mL) and TEA (12 mmol, 1.67 mL) in DCM (10 mL) over 15 minutes. The reaction is exothermic.[2]
- Completion: Allow to warm to room temperature and stir for 2 hours. Validation: TLC (50% EtOAc/Hexane) should show complete consumption of the acid chloride.
- Work-up: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine, followed by Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid, and finally Brine.
- Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[3]

Method B: HATU-Mediated Coupling (Recommended for Discovery)

Ideal for small-scale library generation where handling thionyl chloride is undesirable.

Reagents:

- 4-Methyl-3-nitrobenzoic acid (1.0 equiv)
- HATU (1.1 equiv)
- Cyclohexylamine (1.1 equiv)
- DIPEA (2.0 equiv)
- Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Protocol:

- Dissolution: Dissolve 4-methyl-3-nitrobenzoic acid (1 mmol, 181 mg) in dry DMF (3 mL).
- Activation: Add DIPEA (2 mmol, 348 μ L) followed by HATU (1.1 mmol, 418 mg). Stir for 5-10 minutes at room temperature. The solution typically turns yellow/orange.
- Coupling: Add Cyclohexylamine (1.1 mmol, 126 μ L).
- Reaction: Stir at room temperature for 2-16 hours.
- Work-up: Dilute with EtOAc (30 mL). Wash with water (3 x 10 mL) and LiCl solution (to remove DMF), then Brine.
- Purification: Flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the synthesis.

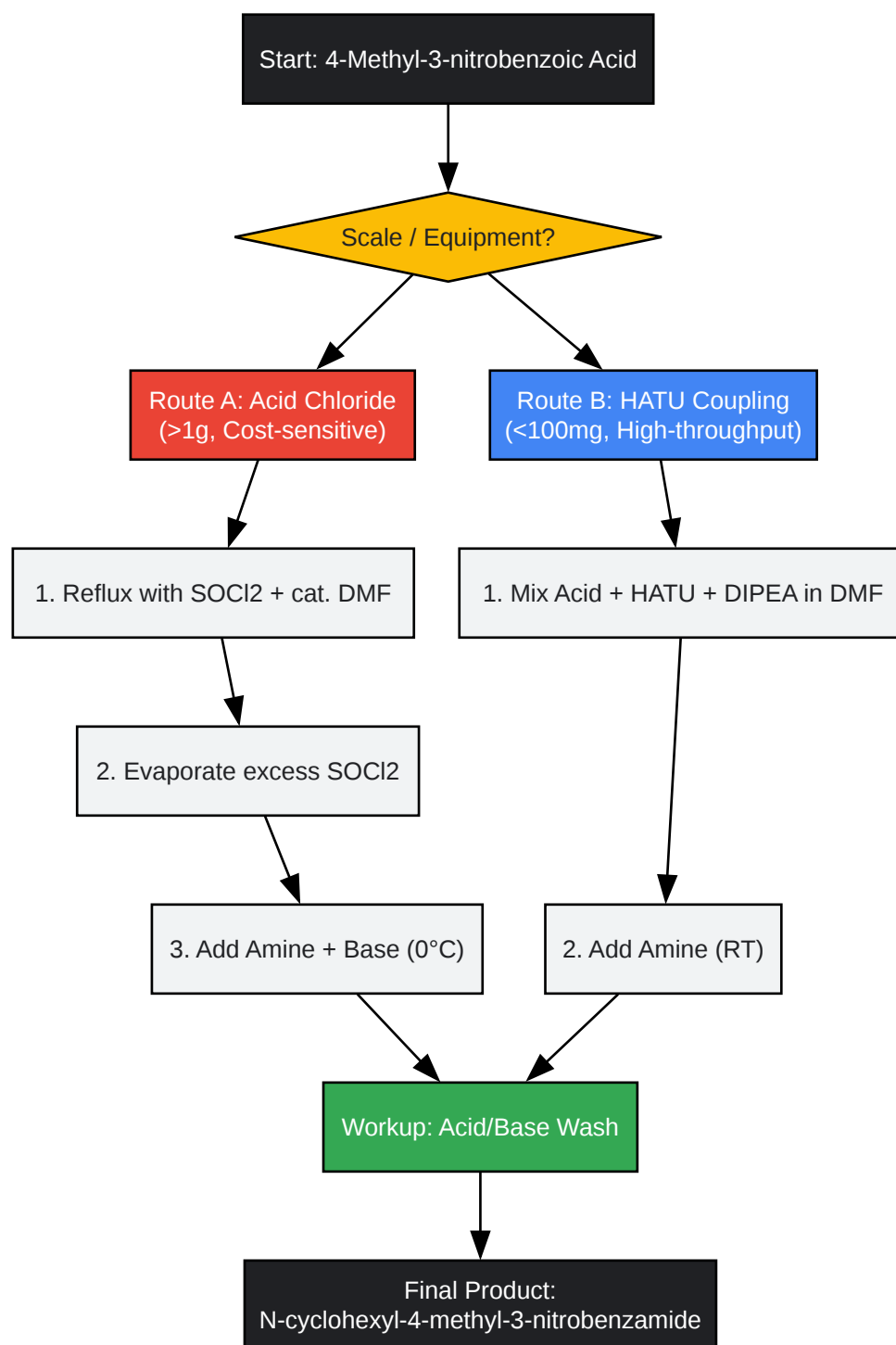


Figure 2: Synthetic workflow decision tree.

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Analytical Characterization (Expected)

Self-validation of the product should be performed using NMR and LC-MS.

- ^1H NMR (400 MHz, CDCl_3):
 - Aromatic: Three distinct protons. Look for a doublet (H-5), a doublet of doublets (H-6), and a doublet (H-2) in the 7.4–8.5 ppm region. The H-2 proton (between nitro and carbonyl) will be the most deshielded (~8.3–8.5 ppm).
 - Amide NH: Broad singlet/doublet around 6.0–7.5 ppm (solvent dependent).
 - Benzylic Methyl: Singlet at ~2.6 ppm (deshielded by the ortho-nitro group).
 - Cyclohexyl: Multiplet for the CH-N (3.9–4.1 ppm) and a series of multiplets for the ring CH_2 groups (1.1–2.1 ppm).
- Mass Spectrometry (ESI+):
 - Expected $[\text{M}+\text{H}]^+$: m/z ~263.14.
 - Expected $[\text{M}+\text{Na}]^+$: m/z ~285.12.[4]

Safety & Handling

- Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO_2 gases. Must be used in a fume hood.[3]
- Cyclohexylamine: Flammable and corrosive. Causes severe skin burns.
- Nitro Compounds: While this specific derivative is stable, nitroaromatics can be energetic. Avoid excessive heating of the dry solid.
- DCM/DMF: Toxic solvents; use appropriate PPE (gloves, goggles).

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